Cyanine 3 Tyramide

Vue d'ensemble

Description

Cyanine 3 Tyramide is a fluorescent dye widely used in various scientific applications, particularly in the field of biological labeling. It is part of the cyanine dye family, known for their vibrant fluorescence and ability to cover a broad spectrum of the electromagnetic range. This compound is specifically utilized in Tyramide Signal Amplification (TSA) techniques, which significantly enhance the sensitivity of immunohistochemical and in situ hybridization assays .

Applications De Recherche Scientifique

Key Features:

- Sensitivity Increase: TSA can enhance signal sensitivity by up to 100-fold compared to conventional methods.

- Reduced Reagent Consumption: The technique allows for lower amounts of primary antibodies or probes while maintaining high detection levels.

- Versatility: Applicable to various sample types including formalin-fixed, paraffin-embedded tissues, cryosections, and cultured cells.

Applications in Research

Cyanine 3 Tyramide has found extensive use in several research areas:

Immunohistochemistry and Immunofluorescence

This compound is commonly used for visualizing specific proteins within tissue sections. The enhanced fluorescence allows for better resolution and clarity in imaging.

Case Study Example:

- In a study evaluating neuronal markers in mouse brain tissues, this compound was employed to visualize β-tubulin and neurofilament proteins, demonstrating distinct neuronal processes with high specificity and contrast .

Fluorescence In Situ Hybridization (FISH)

This compound is also utilized in FISH protocols to detect specific RNA or DNA sequences within cells.

Data Table: Comparison of Sensitivity in FISH Applications

| Sample Type | Detection Method | Sensitivity Improvement |

|---|---|---|

| Formalin-fixed | TSA with Cy3 | 10-20 times |

| Frozen Sections | TSA with Cy3 | Up to 100-fold |

| Cultured Cells | TSA with Cy3 | Significant improvement |

Multicolor Imaging

This compound allows researchers to perform multiplexing experiments where multiple targets can be visualized simultaneously within the same sample.

Example Application:

- In cancer immunology studies, this compound has been used to capture immune status across various tumor types by enabling the detection of multiple biomarkers concurrently .

Preparation and Usage

The preparation of this compound typically involves diluting the reagent in an amplification diluent before application. Following incubation on tissue sections or cell cultures, excess reagent is washed away to reduce background fluorescence.

Step-by-Step Protocol:

- Prepare a working solution by diluting this compound in an appropriate buffer.

- Incubate tissue sections with the diluted solution for 10-20 minutes.

- Wash thoroughly with TNT buffer to remove unbound tyramide.

- Proceed with imaging using fluorescence microscopy.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various contexts:

- A study published in PLoS One demonstrated its application for characterizing GABAergic neurons using double fluorescence techniques .

- Research on cardiac tissues showed enhanced visualization of protein interactions using TSA with this compound, facilitating a deeper understanding of cardiac pathology .

Mécanisme D'action

Target of Action

Cyanine 3 Tyramide is primarily used in Tyramide Signal Amplification (TSA) systems . The primary targets of this compound are proteins or nucleic acids that are being detected in immunohistochemistry (IHC), immunocytochemistry (ICC), fluorescence in situ hybridization (FISH), and multicolor FISH . These targets play a crucial role in various biological research fields, allowing for the detection of previously undetectable levels of protein or nucleic acid .

Mode of Action

This compound works by interacting with its targets through a process called Catalyzed Reporter Deposition (CARD) . In this process, horseradish peroxidase (HRP) catalyzes the localized deposition of multiple tyramide molecules . The fluorescein tyramide binds to adjacent tyrosines, enhancing the fluorescent signal .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the HRP-catalyzed deposition of tyramide molecules . This process results in the amplification of the fluorescent signal, allowing for the detection of low-abundance targets in various applications .

Pharmacokinetics

For instance, it is soluble up to 16 mM in DMSO .

Result of Action

The result of this compound’s action is the enhanced detection of target proteins or nucleic acids in various applications . By amplifying the fluorescent signal, it allows researchers to detect targets that may have previously been undetectable .

Analyse Biochimique

Biochemical Properties

Cyanine 3 Tyramide interacts with various biomolecules in the context of TSA. The horseradish peroxidase (HRP) enzyme plays a key role in this process. In the presence of low concentrations of hydrogen peroxide, HRP converts the labeled tyramide substrate into a highly reactive form that can covalently bind to tyrosine residues on proteins at or near the HRP . This results in high-density tyramide labeling, which is the basis for the exceptional sensitivity of this system .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. Its primary function is to enhance the signal of the target protein or nucleic acid sequence in situ, enabling the detection of low-abundance targets in ICC, IHC, and FISH applications . This can influence cell function by providing more accurate and sensitive detection of specific proteins or nucleic acids, which can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the catalytic activity of HRP. When HRP is conjugated to a secondary antibody that binds to a primary antibody specific to the target, it catalyzes the conversion of labeled tyramide into a reactive radical. This radical can then covalently bind to tyrosine residues on proteins at or near the HRP, resulting in high-density tyramide labeling .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the TSA technique, which uses this compound, has been shown to have enhanced sensitivity, high specificity, and compatibility with modern multi-label fluorescent microscopy

Transport and Distribution

The transport and distribution of this compound within cells and tissues occur during the TSA process. The HRP enzyme, which is conjugated to the secondary antibody, catalyzes the conversion of labeled tyramide into a reactive radical. This radical can then covalently bind to tyrosine residues on proteins at or near the HRP, resulting in high-density tyramide labeling .

Subcellular Localization

The subcellular localization of this compound depends on the target of the primary antibody used in the TSA process. After the HRP-catalyzed reaction, the reactive tyramide radical covalently binds to tyrosine residues on proteins at or near the HRP, which can be located in various subcellular compartments depending on the target of interest .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cyanine 3 Tyramide involves the conjugation of a cyanine dye to a tyramide molecule. The process typically starts with the preparation of the cyanine dye, which involves the condensation of a quaternary ammonium salt with a reactive intermediate. The resulting cyanine dye is then coupled with tyramide under mild conditions to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Cyanine 3 Tyramide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Oxidation Reagents: Hydrogen peroxide and horseradish peroxidase are commonly used to oxidize the tyramide moiety.

Reaction Conditions: The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the biological samples.

Major Products Formed: The primary product formed from these reactions is the covalently bound this compound on tyrosine residues, which enhances the fluorescent signal in immunohistochemical and in situ hybridization assays .

Comparaison Avec Des Composés Similaires

Cyanine 3 Tyramide is part of the broader cyanine dye family, which includes several other compounds with similar properties. Some of the similar compounds include:

Cyanine 5 Tyramide: Another fluorescent dye used in TSA techniques, but with different spectral properties.

Fluorescein Tyramide: A dye with similar applications but different fluorescence characteristics.

Tetramethylrhodamine Tyramide: Another alternative with distinct spectral properties.

Uniqueness of this compound: this compound is unique due to its specific spectral properties, which make it suitable for applications requiring greenish-yellow fluorescence. Its high sensitivity and ability to enhance fluorescent signals make it a valuable tool in various scientific and diagnostic applications .

Activité Biologique

Cyanine 3 Tyramide (Cy3T) is an orange fluorescent reagent extensively utilized in various biological applications, particularly in tyramide signal amplification (TSA) techniques. This compound enhances the sensitivity of immunohistochemistry (IHC), immunofluorescence (IF), and in situ hybridization (ISH) assays by facilitating the localized deposition of fluorescent labels. This article delves into the biological activity of Cy3T, examining its mechanisms, applications, and relevant case studies.

This compound operates through a process known as catalyzed reporter deposition (CARD) . In this method, horseradish peroxidase (HRP) catalyzes the deposition of multiple tyramide molecules onto adjacent tyrosine residues in proteins. This results in a significant enhancement of fluorescent signals, allowing for improved visualization of low-abundance targets.

Key Features:

- High Sensitivity : TSA can increase detection sensitivity by over 100-fold compared to conventional methods .

- Multiplexing Capability : The use of multiple tyramide conjugates allows for simultaneous detection of different targets within the same sample .

- Reduced Antibody Consumption : The amplification process enables lower concentrations of primary antibodies or probes to be used, conserving valuable reagents .

Applications

This compound is widely applied in various research fields, including neuroscience, cancer biology, and developmental biology. Its applications include:

- Immunohistochemistry (IHC) : Used for visualizing specific proteins in tissue sections.

- Immunofluorescence (IF) : Employed to study protein localization within cells.

- In Situ Hybridization (ISH) : Facilitates the detection of specific nucleic acid sequences within fixed tissues.

Case Studies and Research Findings

- Neuroscience Applications :

- Cancer Biomarker Detection :

- Multiplexing in Protein and RNA Analysis :

Comparative Data Table

The following table summarizes key characteristics and findings from studies utilizing this compound:

Propriétés

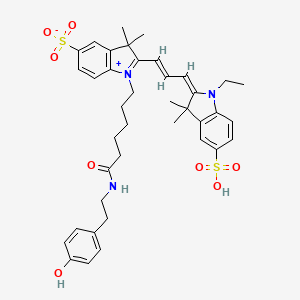

IUPAC Name |

2-[(E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)prop-1-enyl]-1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H47N3O8S2/c1-6-41-33-20-18-29(51(45,46)47)25-31(33)38(2,3)35(41)11-10-12-36-39(4,5)32-26-30(52(48,49)50)19-21-34(32)42(36)24-9-7-8-13-37(44)40-23-22-27-14-16-28(43)17-15-27/h10-12,14-21,25-26H,6-9,13,22-24H2,1-5H3,(H3-,40,43,44,45,46,47,48,49,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXIOSIRIWBDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H47N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.